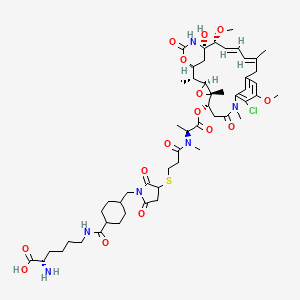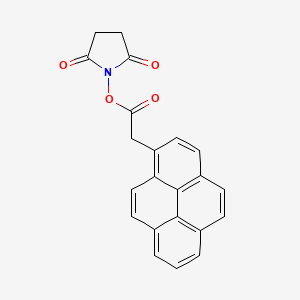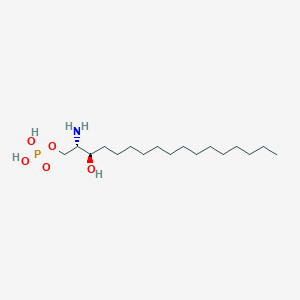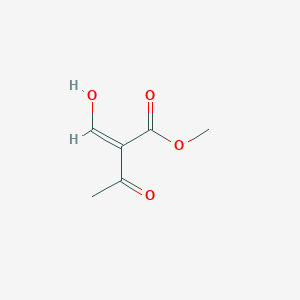
Lysine-emtansine
Descripción general
Descripción
Lysine-emtansine is a complex molecule that is part of a class of drugs known as antibody-drug conjugates (ADCs). It consists of the humanized monoclonal antibody trastuzumab covalently linked to the cytotoxic agent DM1 . The manufacturing strategy for lysine-linked ADCs involves conjugation of a linker moiety to free side chains of lysines on a monoclonal antibody (mAb), followed by an additional round of conjugation of the mAb-linker to a cytotoxic drug .
Synthesis Analysis
The synthesis of Lysine-emtansine involves a two-stage conjugation process. First, a linker moiety is conjugated to free side chains of lysines on a monoclonal antibody. This is followed by an additional round of conjugation of the mAb-linker to a cytotoxic drug . The process results in a complex mixture of mAb-linker-drug compounds .Molecular Structure Analysis
The molecular formula of Lysine-emtansine is C53H75ClN6O15S . The structure of Lysine-emtansine is highly complex due to the conjugation process, which can result in a variety of distinct species when targeting the drug-to-antibody ratio (DAR) value .Chemical Reactions Analysis
The chemical reactions involved in the formation of Lysine-emtansine are complex and involve multiple stages. The process begins with the conjugation of a linker moiety to free side chains of lysines on a monoclonal antibody. This is followed by an additional round of conjugation of the mAb-linker to a cytotoxic drug .Physical And Chemical Properties Analysis
The physical and chemical properties of Lysine-emtansine are complex due to its structure and the conjugation process involved in its formation. The molecule has a high level of chemical complexity, which poses significant challenges for its analytical characterization .Aplicaciones Científicas De Investigación
Application in Biotherapeutics
Scientific Field
Biotherapeutics, specifically Antibody-Drug Conjugates (ADCs)
Summary of the Application
Lysine-linked ADCs, such as trastuzumab-emtansine (T-DM1), are among the most complex and heterogeneous biotherapeutics . ADCs represent a promising class of therapeutic treatments, combining a selective antibody and cytotoxic payload . The use of lysine residues as conjugation sites adds heterogeneity to the antibodies, increasing the challenges of characterization .
Methods of Application or Experimental Procedures
A workflow that combines limited proteolysis with HCD-triggered EThcD and UVPD mass spectrometry is implemented for the characterization of the resulting middle-down large-sized peptides of T-DM1 . Fifty-three payload-containing peptides were identified, leading to the unambiguous identification of 46 out of 92 possible conjugation sites .
Results or Outcomes
The characterization of these types of heterogeneous peptides represents an important step in unraveling the combinatorial nature of lysine-conjugated ADCs . This method allowed for the identification of 46 out of 92 possible conjugation sites .
Site-Selective Lysine Conjugation
Scientific Field
Chemical Biology
Summary of the Application
Site-selective protein modification is of significant interest in chemical biology research, with lysine residues representing a particularly challenging target . Lysines are popular for bioconjugation, due to their nucleophilicity, solvent accessibility, and the stability of the resultant conjugates . However, their high abundance means site-selectivity is very difficult to achieve .
Methods of Application or Experimental Procedures
Advances in methodologies for achieving site-selective lysine modification have been discussed, particularly within the context of antibody conjugate construction . This includes the cysteine-to-lysine transfer (CLT) protocol .
Results or Outcomes
The development of site-selective lysine conjugation methods has significant implications for the synthesis of antibody-drug conjugates (ADCs), which often rely extensively upon lysine bioconjugation .
Antibody-Drug Conjugates in Cancer Therapy
Scientific Field
Oncology
Summary of the Application
Trastuzumab emtansine, sold under the brand name Kadcyla, is an antibody-drug conjugate consisting of the humanized monoclonal antibody trastuzumab (Herceptin) covalently linked to the cytotoxic agent DM1 . It combines the specificity of a monoclonal antibody for its target antigen with the potency of an attached cytotoxic drug .
Methods of Application or Experimental Procedures
Trastuzumab alone stops growth of cancer cells by binding to the HER2 receptor, whereas trastuzumab emtansine undergoes receptor-mediated internalization into cells, is catabolized in lysosomes where DM1-containing catabolites are released and subsequently bind tubulin to cause mitotic arrest and cell death .
Results or Outcomes
In the EMILIA clinical trial of women with advanced HER2 positive breast cancer who were already resistant to trastuzumab alone, it improved median overall survival by 5.8 months (30.9 months vs. 25.1 months) compared to the combination of lapatinib and capecitabine .
Site-Selective Lysine Conjugation Methods
Summary of the Application
Site-selective lysine conjugation methods are of significant interest in chemical biology research . Lysine residues are popular for bioconjugation due to their nucleophilicity, solvent accessibility, and the stability of the resultant conjugates . However, their high abundance means site-selectivity is very difficult to achieve .
Results or Outcomes
Chemical Conjugation Strategies Targeting Native Amino Acids
Summary of the Application
Many fields in chemical biology and synthetic biology require effective bioconjugation methods to achieve their desired functions and activities . Among such biomolecule conjugates, antibody–drug conjugates (ADCs) need a linker that provides a stable linkage between cytotoxic drugs and antibodies .
Methods of Application or Experimental Procedures
This review focuses on how the development of novel organic synthesis can solve the problems of traditional linker technology . The review introduces and analyses the current developments in the modification of native amino acids on peptides or proteins and their applicability to ADC linker .
Results or Outcomes
The development of novel organic synthesis can solve the problems of traditional linker technology .
Site-Selective Modification Strategies in Antibody–Drug Conjugates
Summary of the Application
As an alternative to ketone- and azide-containing ncAAs, several highly reactive ncAAs based on propargyl-lysine (PrK), trans-cyclooctene-lysine (TCOK), cyclooctyne-lysine (SCOK) and BCN-lysine (BCNK) have been incorporated into antibodies .
Methods of Application or Experimental Procedures
These reactive handles were then used to site-selectively label antibodies .
Results or Outcomes
The incorporation of these highly reactive ncAAs into antibodies allows for site-selective labeling .
Safety And Hazards
The safety of Lysine-emtansine is a critical aspect of its use. While specific safety data for Lysine-emtansine was not found, it’s important to note that the safety profiles of ADCs are comparable with those of standard-of-care chemotherapeutics, with dose-limiting toxicities associated with the mechanism of activity of the cytotoxic warhead .
Direcciones Futuras
The future of Lysine-emtansine and other ADCs is promising. Improvements in technology combined with a wealth of clinical data are helping to shape the future development of ADCs. As our understanding of the molecular mechanisms driving cancer progression continues to expand, we anticipate the development of new ADCs that offer more effective and personalized therapeutic options for cancer patients .
Propiedades
IUPAC Name |
(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)/b14-11+,29-12+/t30-,31+,32?,34?,35+,38+,39?,40-,41+,46+,52+,53+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRZDBDIKWWPEN-YCPOLOASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCC[C@@H](C(=O)O)N)C)\C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H75ClN6O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1103.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lysine-emtansine | |
CAS RN |
1281816-04-3 | |
| Record name | Lysine-emtansine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1281816043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LYSINE-EMTANSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E9CC1P9UA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1148075.png)

![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)
